
(2s,5s)-2-Ethyl-1,5-dimethylpiperazine
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Overview
Description
(2S,5S)-2-Ethyl-1,5-dimethylpiperazine is a chiral piperazine derivative. Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by its two chiral centers, making it an important molecule in stereochemistry and asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2-Ethyl-1,5-dimethylpiperazine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the catalytic hydrogenation of a suitable precursor, such as a substituted piperazine derivative, under specific conditions to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, often utilizing flow reactors for continuous production. These methods ensure high yield and purity while maintaining the stereochemical integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-2-Ethyl-1,5-dimethylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where one of the hydrogen atoms on the nitrogen is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a piperazine N-oxide, while substitution reactions can produce various N-alkylated derivatives .
Scientific Research Applications
(2S,5S)-2-Ethyl-1,5-dimethylpiperazine has several applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2S,5S)-2-Ethyl-1,5-dimethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into the active sites of enzymes or receptors in a stereospecific manner, influencing biochemical pathways and reactions .
Comparison with Similar Compounds
Similar Compounds
- (2S,5S)-2,5-Dimethylpiperazine
- (2S,5S)-2-Ethyl-1,5-dimethylphospholane
Uniqueness
(2S,5S)-2-Ethyl-1,5-dimethylpiperazine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral centers make it particularly valuable in asymmetric synthesis and drug development, where stereochemistry plays a crucial role in the efficacy and safety of pharmaceutical compounds .
Properties
Molecular Formula |
C8H18N2 |
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Molecular Weight |
142.24 g/mol |
IUPAC Name |
(2S,5S)-2-ethyl-1,5-dimethylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-4-8-5-9-7(2)6-10(8)3/h7-9H,4-6H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
GZAROFBDHLNAHB-YUMQZZPRSA-N |
Isomeric SMILES |
CC[C@H]1CN[C@H](CN1C)C |
Canonical SMILES |
CCC1CNC(CN1C)C |
Origin of Product |
United States |
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